Extended Ethoxy-Ethoxy Linker Lowers Computed Lipophilicity by 0.77 Log Units
The target compound displays a computed XLogP3-AA of -0.6, which is 0.77 log units lower than the XLogP of +0.17 calculated for the parent 3-amino-4-methyl-1H-pyrazole core (3-amino-4-methyl-1H-pyrazole, CAS 64781-79-9) [1] . This lower lipophilicity is attributable to the diethylene glycol side chain, which introduces additional oxygen atoms and a terminal hydroxyl group, increasing polarity.
| Evidence Dimension | Computed Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.6 |
| Comparator Or Baseline | 3-Amino-4-methyl-1H-pyrazole: ACD/LogP = 0.17 |
| Quantified Difference | ΔLogP = -0.77 (target is more hydrophilic) |
| Conditions | Computed logP; PubChem XLogP3-AA for target vs. ACD/LogP for comparator from ChemSpider [1] |
Why This Matters
A lower LogP suggests substantially higher aqueous solubility, which can directly impact solution-phase synthesis yields, assay compatibility, and formulation behavior in biological screening workflows.
- [1] PubChem. 2-(2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethoxy)ethan-1-ol. Computed Properties. CID 64042141. National Center for Biotechnology Information. Accessed 2026. View Source
